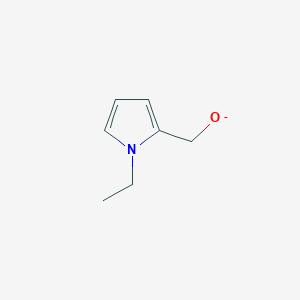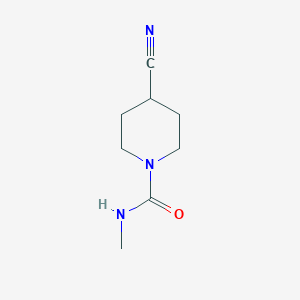
(1-乙基吡咯-2-基)甲醇钠
描述
It is a colorless liquid with a molecular weight of 141.21 g/mol. This compound has gained attention in scientific research due to its potential biological activity and various applications.
科学研究应用
(1-Ethylpyrrol-2-YL)methanolate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: The compound exhibits potential biological activities, including antiproliferative and antioxidant effects.
Medicine: Research has shown its potential in developing new pharmaceuticals with diverse therapeutic properties.
Industry: It is used in the production of materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrol-2-YL)methanolate can be achieved through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them into 2,5-unsubstituted pyrroles .
Industrial Production Methods
Industrial production methods for (1-Ethylpyrrol-2-YL)methanolate are not extensively documented. the general principles of pyrrole synthesis, such as the Paal-Knorr pyrrole synthesis and metal-catalyzed conversions, can be adapted for large-scale production .
化学反应分析
Types of Reactions
(1-Ethylpyrrol-2-YL)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride yield substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr pyrrole synthesis, manganese complexes for selective conversions, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-substituted pyrroles, carbonyl compounds, and alcohol derivatives .
作用机制
The mechanism of action of (1-Ethylpyrrol-2-YL)methanolate involves its interaction with molecular targets and pathways. For instance, it can form complexes with metal ions and bind to specific enzymes, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Formylpyrrole: Known for its biological activities, including hepatoprotective and immunostimulatory effects.
N-Substituted Pyrroles: These compounds have diverse applications in medicinal chemistry and material science.
Uniqueness
(1-Ethylpyrrol-2-YL)methanolate stands out due to its unique combination of an ethyl group and a methanolate moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
属性
IUPAC Name |
(1-ethylpyrrol-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSEIJFQIRYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)




![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

